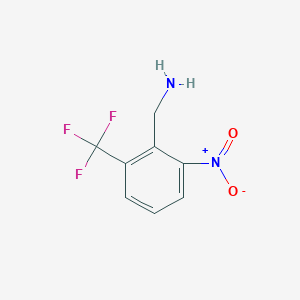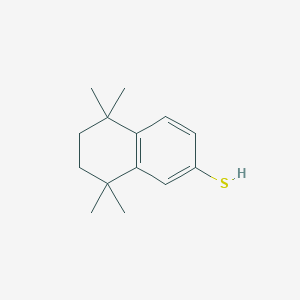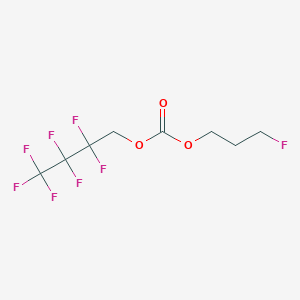
2'-Deoxy-5-iodouridine3',5'-bis(4-Methylbenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-5-iodouridine3’,5’-bis(4-Methylbenzoate) is a chemical compound with the molecular formula C23H19IN2O7. It is a derivative of uridine, a nucleoside that is a component of RNA.
Preparation Methods
The synthesis of 2’-Deoxy-5-iodouridine3’,5’-bis(4-Methylbenzoate) typically involves multiple steps. The starting material, 2’-deoxyuridine, undergoes iodination to introduce the iodine atom at the 5-position. This is followed by esterification with 4-methylbenzoic acid to form the final product. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Chemical Reactions Analysis
2’-Deoxy-5-iodouridine3’,5’-bis(4-Methylbenzoate) can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.
Common reagents used in these reactions include bases, acids, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used .
Scientific Research Applications
2’-Deoxy-5-iodouridine3’,5’-bis(4-Methylbenzoate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in nucleic acid metabolism.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2’-Deoxy-5-iodouridine3’,5’-bis(4-Methylbenzoate) involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The iodine atom and ester groups play crucial roles in its activity, affecting its interaction with enzymes and other molecular targets. The compound can inhibit the replication of viruses or the proliferation of cancer cells by disrupting nucleic acid synthesis .
Comparison with Similar Compounds
2’-Deoxy-5-iodouridine3’,5’-bis(4-Methylbenzoate) can be compared with other nucleoside derivatives, such as:
2’-Deoxyuridine: Lacks the iodine and ester groups, resulting in different chemical properties and biological activities.
5-Iodouridine: Contains an iodine atom but lacks the ester groups, affecting its solubility and reactivity.
3’,5’-Bis(4-Methylbenzoate) derivatives: Similar ester groups but different nucleoside bases, leading to variations in their applications and mechanisms of action.
This compound’s unique combination of iodine and ester groups distinguishes it from other nucleoside derivatives, providing specific advantages in certain applications.
Properties
Molecular Formula |
C25H23IN2O7 |
|---|---|
Molecular Weight |
590.4 g/mol |
IUPAC Name |
[5-(5-iodo-2,4-dioxopyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C25H23IN2O7/c1-14-3-7-16(8-4-14)23(30)33-13-20-19(35-24(31)17-9-5-15(2)6-10-17)11-21(34-20)28-12-18(26)22(29)27-25(28)32/h3-10,12,19-21H,11,13H2,1-2H3,(H,27,29,32) |
InChI Key |
OENJVMKAWHZWNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)I)OC(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide](/img/structure/B12081332.png)


![1-(5-Methoxy-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12081350.png)








